molecular formula C17H19NO2S B13647938 N-(4-Isopropylbenzylidene)-4-methylbenzenesulfonamide

N-(4-Isopropylbenzylidene)-4-methylbenzenesulfonamide

Cat. No.: B13647938
M. Wt: 301.4 g/mol
InChI Key: QDNWKNMMUMIPAK-LDADJPATSA-N
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Description

N-(4-Isopropylbenzylidene)-4-methylbenzenesulfonamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Isopropylbenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-isopropylbenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Isopropylbenzylidene)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Isopropylbenzylidene)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Isopropylbenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique properties. In biological systems, it can interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Isopropylbenzylidene)-4-methylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

(NE)-4-methyl-N-[(4-propan-2-ylphenyl)methylidene]benzenesulfonamide

InChI

InChI=1S/C17H19NO2S/c1-13(2)16-8-6-15(7-9-16)12-18-21(19,20)17-10-4-14(3)5-11-17/h4-13H,1-3H3/b18-12+

InChI Key

QDNWKNMMUMIPAK-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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